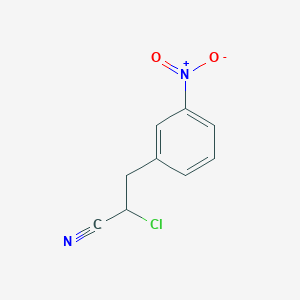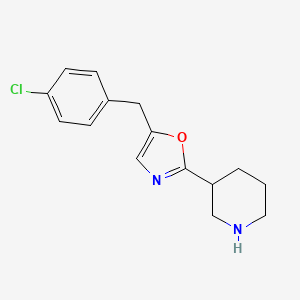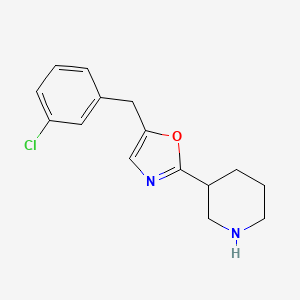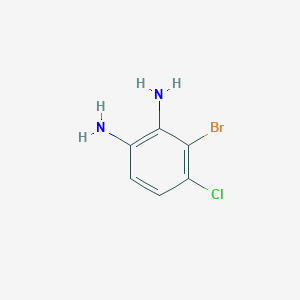
3-Bromo-4-chlorobenzene-1,2-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves radical reactions, as seen in the addition of chlorine and bromine to polycyclic compounds . While the exact synthesis of 3-Bromo-4-chlorobenzene-1,2-diamine is not detailed, it is likely that similar radical addition or substitution reactions could be employed, considering the reactivity of halogenated aromatics.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been studied using NMR spectroscopy . The structure of the phenyl ring in chlorobenzene and bromobenzene is found to be similar, which suggests that the substitution of additional halogens or amine groups would not drastically alter the fundamental ring structure. The molecular geometry can be further analyzed using computational methods such as DFT, which provides detailed information on the electronic density and structural characteristics .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions, including free radical reactions . The presence of halogens on the benzene ring can significantly affect the reactivity of the compound, leading to the formation of adducts and influencing the reaction pathways. The reactivity sites on such compounds can be identified through mapping the electron density into electrostatic potential surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be deduced from spectroscopic and computational studies. For instance, vibrational spectroscopy provides insights into the IR and Raman activities, which are related to the molecular vibrations and can be used to estimate the strength of different bonds within the molecule . Theoretical calculations can predict thermodynamic properties and nonlinear optical (NLO) properties, which are important for understanding the behavior of the compound under different conditions .
Aplicaciones Científicas De Investigación
Spectroscopic Analysis and Molecular Studies
The study of dissociative electron attachment to bromo-chlorobenzene derivatives, like 1-bromo-2-chlorobenzene, provides insights into the temperature dependence of ion yields, which is crucial for understanding molecular dynamics and reactivity at different temperatures (Mahmoodi-Darian et al., 2010). Similarly, the vibrational spectroscopic analysis of 1-bromo-4-chlorobenzene through FT-IR and FT-Raman techniques, complemented by theoretical investigations, helps elucidate the molecular structure and behavior of such compounds (Udayakumar et al., 2011).
Chemical Synthesis and Reactivity
The electrochemical bromination of aromatic compounds demonstrates a pathway to selectively produce bromo-substituted products, showcasing the versatility of bromo-chlorobenzene derivatives in organic synthesis (Kulangiappar et al., 2014). Additionally, the halogen exchange in hydrothermal conditions presents an environmentally friendly method for synthesizing bromoaromatics, including 1-bromo-2-chlorobenzene, emphasizing sustainable practices in chemical manufacturing (Alhazmi et al., 2011).
Materials Science and Engineering
Research into the solubility of bromo-chlorobenzene derivatives in various solvents provides essential data for the purification and material processing industries, highlighting the role of these compounds in developing pharmaceuticals and other chemical products (Jiang et al., 2013). The synthesis and characterization of polyimides using triphenylamine-based diamine monomers showcase the application of bromo-chlorobenzene derivatives in creating advanced materials with desirable thermal, optical, and electrical properties (Choi et al., 2010).
Safety and Hazards
3-Bromo-4-chlorobenzene-1,2-diamine is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse mouth .
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-4-chlorobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effect of this reaction is the formation of a substituted benzene ring .
Result of Action
The result of the action of 3-Bromo-4-chlorobenzene-1,2-diamine is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced by an electrophile .
Propiedades
IUPAC Name |
3-bromo-4-chlorobenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYMBQDDLVPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(17-Acetamido-4,16-dihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034445.png)
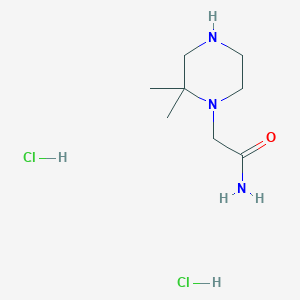

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)
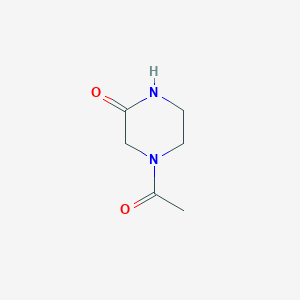
![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)
![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)

